

# A Comparative Guide to the Bioequivalence of Dolutegravir Sodium Formulations

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## Compound of Interest

Compound Name: Dolutegravir Sodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of **Dolutegravir Sodium**, an essential antiretroviral medication for the treatment of HIV-1 infection. The following sections present a comprehensive overview of experimental data, detailed methodologies, and visual representations of study workflows to support research and development in this area.

## Comparative Bioequivalence Data

The bioequivalence of various **Dolutegravir Sodium** formulations has been established through rigorous clinical trials. These studies are crucial for the approval of generic versions and the development of new fixed-dose combinations (FDCs) that can simplify treatment regimens and improve patient adherence. The primary pharmacokinetic (PK) parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C<sub>max</sub>). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the range of 80.00% to 125.00%.<sup>[1][2][3]</sup>

## Fixed-Dose Combination Tablets vs. Co-administration of Individual Components

Several studies have demonstrated the bioequivalence of FDC tablets containing dolutegravir with the co-administration of the individual drug components. This is a critical step in the

development of simplified single-tablet regimens.

Table 1: Bioequivalence of Dolutegravir/Rilpivirine FDC vs. Separate Tablets[3][4]

Pharmacokinetic Parameter	Test Formulation (FDC)	Reference Formulation (Separate Tablets)	Geometric Mean Ratio (90% CI)
Dolutegravir			
AUC <sub>0-∞</sub> (hng/mL)	63,600	61,300	1.038 (1.011, 1.066)
C <sub>max</sub> (ng/mL)	3,670	3,600	1.022 (0.978, 1.068)
Rilpivirine			
AUC <sub>0-∞</sub> (hng/mL)	3,250	2,930	1.108 (1.046, 1.175)
C <sub>max</sub> (ng/mL)	93.3	83.0	1.124 (1.047, 1.207)

The study concluded that the dolutegravir-rilpivirine fixed-dose combination tablet is bioequivalent to the combination of separate tablets.[4]

Table 2: Bioequivalence of Dolutegravir/Lamivudine FDC (Formulation AK) vs. Separate Tablets[5]

Pharmacokinetic Parameter	Test Formulation (FDC)	Reference Formulation (Separate Tablets)	Geometric Mean Ratio (90% CI)
Dolutegravir			
AUC <sub>0-∞</sub>	-	-	1.02 (0.97, 1.07)
C <sub>max</sub>	-	-	1.05 (0.98, 1.12)
Lamivudine			
AUC <sub>0-∞</sub>	-	-	1.02 (0.98, 1.06)
C <sub>max</sub>	-	-	1.32 (1.23, 1.41)

Formulation AK met the bioequivalence standards for dolutegravir and for the AUC of lamivudine; however, the C<sub>max</sub> for lamivudine was higher than the reference.[5] Another experimental formulation, AH, showed significantly higher dolutegravir exposure and did not meet bioequivalence criteria.[5]

Table 3: Bioequivalence of Dolutegravir/Emtricitabine/Tenofovir Alafenamide FDC vs. Reference Formulation[1]

Pharmacokinetic Parameter	Geometric Mean Ratio (90% CI)
Dolutegravir	
AUC <sub>0-inf</sub>	100.01 (92.84-107.73)
C <sub>max</sub>	108.11 (99.44-117.53)
Emtricitabine	
AUC <sub>0-inf</sub>	104.28 (100.58-108.11)
C <sub>max</sub>	107.42 (94.06-122.68)
Tenofovir Alafenamide	
AUC <sub>0-inf</sub>	87.02 (75.16-100.74)
C <sub>max</sub>	95.83 (64.00-143.50)

This study concluded that the fixed-dose combination was bioequivalent to the reference formulation for dolutegravir and emtricitabine under fed conditions.[1]

## Generic vs. Innovator Dolutegravir Formulations

The bioequivalence of generic dolutegravir tablets to the innovator product, Tivicay®, is essential for increasing access to affordable HIV treatment.

Table 4: Bioequivalence of a Generic 50 mg Dolutegravir Tablet vs. Tivicay® 50 mg Tablet[6]

Pharmacokinetic Parameter	Geometric Mean Ratio (90% CI)
AUC	Within 80-125%
Cmax	Within 80-125%

The study demonstrated that the generic Dolutegravir 50 mg tablet is bioequivalent to the reference Tivicay® 50 mg tablet in terms of both the rate and extent of absorption.[6] A retrospective analysis of numerous bioequivalence studies by the FDA found that the average difference in AUC and Cmax between generic and innovator products was 3.56% and 4.35%, respectively.[7][8]

## Pediatric Formulations

Developing age-appropriate formulations is critical for treating children with HIV. Studies have compared novel liquid and dispersible tablet formulations to ensure comparable bioavailability.

Table 5: Bioavailability of Neonatal Liquid Dolutegravir Formulations vs. Pediatric Dispersible Tablets[9]

Formulation	Comparison to Dispersible Tablet (Geometric Mean Ratio, 90% CI)
Prototype A (2 x 5 mg/mL in miglyol)	Bioequivalent for AUC(0-infinity), Cmax, and AUC(0-t).
Prototype B (5 x 2 mg/mL in glycerol)	Bioequivalent for AUC(0-infinity) and AUC(0-t). Cmax was marginally higher (1.22, 1.13 to 1.33).

The study concluded that no dose adjustment would be necessary for these neonatal liquid formulations when administered to newborns.[9] It is important to note that the dispersible tablet is not bioequivalent to the conventional film-coated tablet.[10][11]

## Experimental Protocols

The following section outlines a typical experimental protocol for a bioequivalence study of **Dolutegravir Sodium** formulations, synthesized from multiple sources.

## Study Design

Bioequivalence studies for dolutegravir are typically conducted as open-label, randomized, single-dose, two-period, two-sequence crossover trials.[4][6] A crossover design is recommended, where each subject receives both the test and reference formulations in a randomized order, separated by a washout period.[10][12] This design minimizes inter-subject variability.

## Subject Population

The studies are generally conducted in healthy adult volunteers.[6][10][13] The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences if they exist.[4]

## Dosing and Administration

A single oral dose of the test and reference formulations is administered to subjects.[4][6] For studies on conventional-release tablets, a 50 mg dose is typically used.[10] The studies can be conducted under either fasting or fed conditions.[10][13] Given that food can increase the absorption of dolutegravir, some studies are conducted after a moderate-fat or high-fat meal to assess food effects.[4][5][12]

## Washout Period

A sufficient washout period between the two treatment periods is crucial to prevent any carryover effects from the first dose. For dolutegravir, which has a half-life of approximately 14 hours in healthy volunteers, a washout period of at least seven days is considered adequate.[10][12]

## Blood Sampling

Serial blood samples are collected from each subject at predetermined time points before and after drug administration.[4] Sampling is typically more intensive during the initial hours after dosing to accurately characterize the C<sub>max</sub>. [10][13] Samples are usually collected for up to 72 hours post-dose to adequately capture the elimination phase and calculate the AUC.[10][13]

## Bioanalytical Method

Plasma concentrations of dolutegravir are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1][14]</sup> This method offers high sensitivity and specificity for quantifying the parent drug in plasma samples.

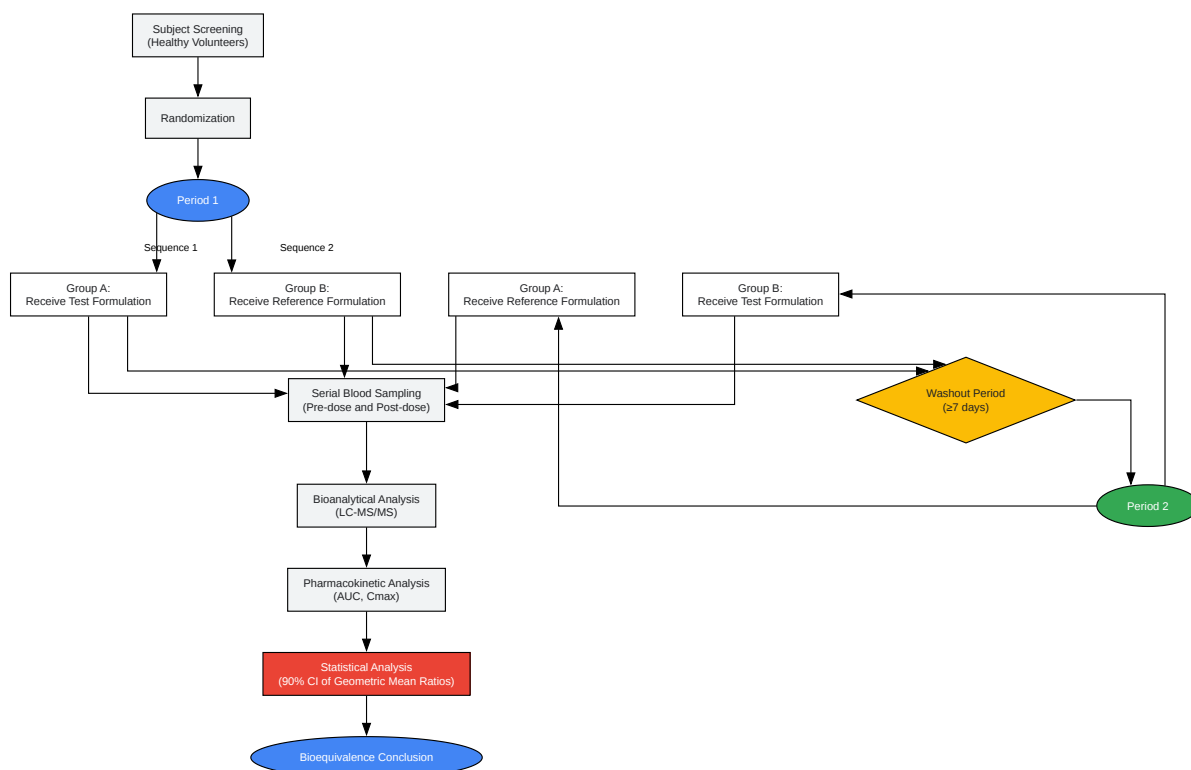
## Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters, AUC and C<sub>max</sub>, are calculated from the plasma concentration-time data for each subject.<sup>[3][12]</sup> These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The geometric mean ratios of the test to reference formulation for AUC and C<sub>max</sub> are calculated, along with their 90% confidence intervals.<sup>[1]</sup> Bioequivalence is concluded if the 90% CIs for these ratios fall within the predefined range of 80.00% to 125.00%.<sup>[1][4]</sup>

## Visualizations

### Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for **Dolutegravir Sodium** formulations.

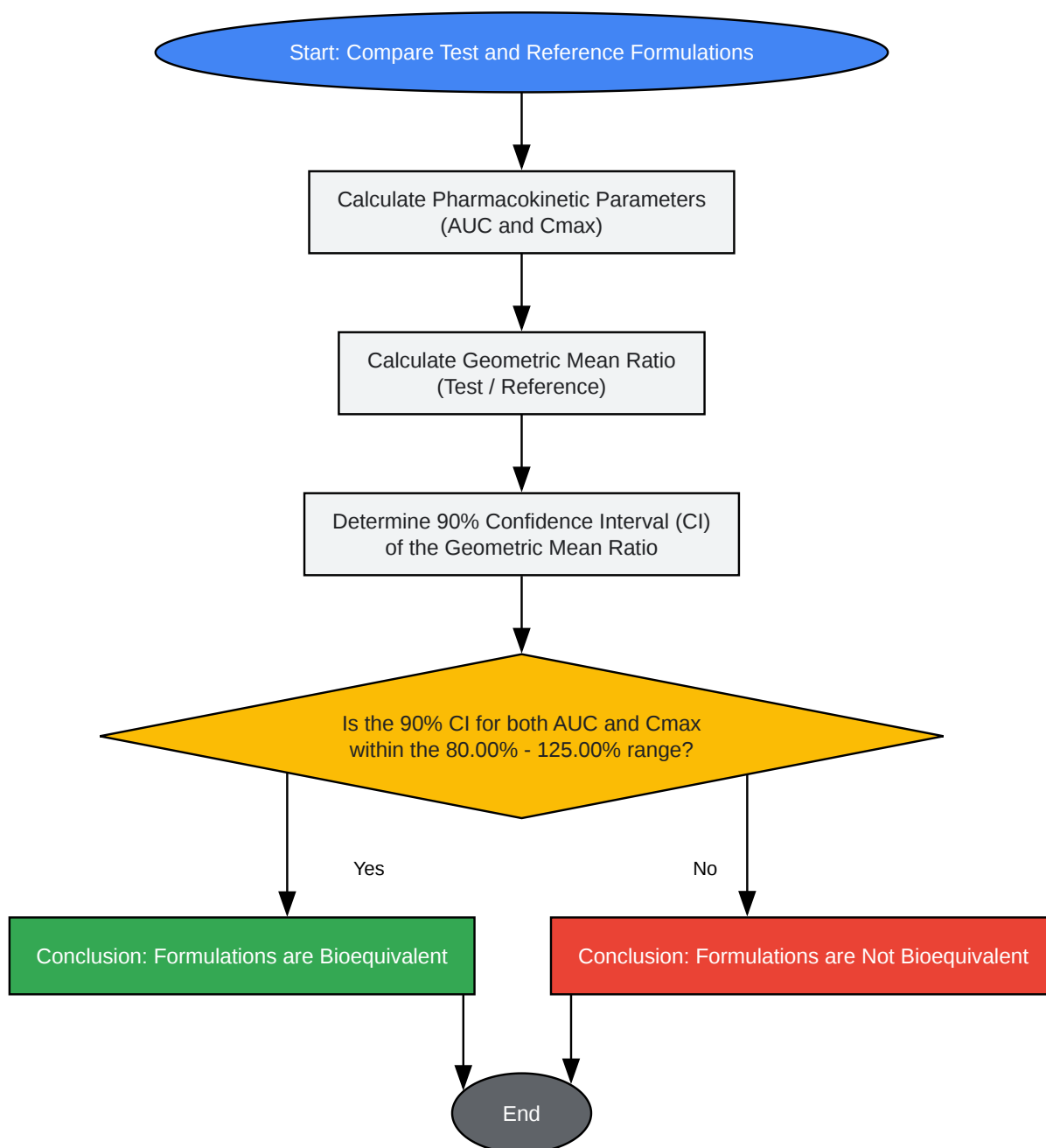


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Caption: Workflow of a typical two-way crossover bioequivalence study.

## Logical Relationship for Bioequivalence Assessment

The following diagram outlines the logical steps involved in determining bioequivalence between a test and a reference formulation.



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Caption: Decision-making process for establishing bioequivalence.

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